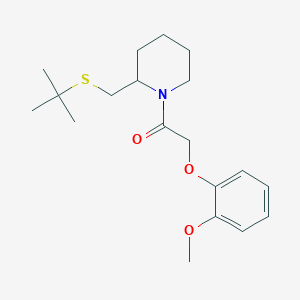

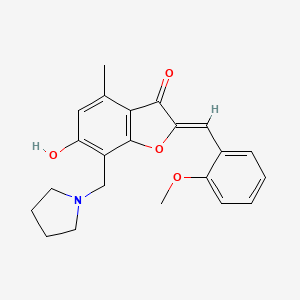

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone involves multiple steps, starting from simpler molecules and adding complexity through reactions such as acylation, sulfonation, and substitution. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, a key intermediate in the synthesis of Vandetanib, is synthesized from piperidin-4-ylmethanol through a three-step process. The total yield of this process is reported to be 20.2%, indicating the efficiency of the synthesis route. The structures and the synthetic route were confirmed using mass spectrometry (MS) and proton nuclear magnetic resonance (1HNMR), and the synthetic method was optimized for better yields .

Molecular Structure Analysis

The molecular structure of related compounds showcases a variety of functional groups and conformations. For example, tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate contains two independent molecules in its asymmetric unit, with the piperazine ring adopting a chair conformation. The dihedral angles between the pyrimidine and methoxyphenyl rings, as well as the quinoline ring system, vary between the two molecules, indicating flexibility in the molecular conformation. Additionally, the presence of disordered tert-butyl groups suggests potential for isomerism or conformational diversity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for determining the final structure and properties. The acylation, sulfonation, and substitution reactions mentioned in the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate are common in the formation of complex organic molecules. These reactions allow for the introduction of various functional groups, which can significantly alter the chemical behavior and reactivity of the molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of tert-butyl groups, methoxy groups, and piperazine rings contribute to the overall hydrophobicity, solubility, and potential for hydrogen bonding within the molecule. For instance, the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate is stabilized by C—H⋯O hydrogen bonds, which form chains along a specific crystallographic direction. These intermolecular interactions are essential for understanding the compound's behavior in different environments and can affect its solubility, melting point, and stability .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Material Applications

The compound 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone is involved in the synthesis of complex molecules and material stabilization. Research highlights its role in the preparation of new combined phenol/hindered amine stabilizers used for light and thermal stabilization in polypropylene. These stabilizers show varying efficiencies depending on their phenol and Hindered Amine Stabilizers (HAS) structures, significantly improving polypropylene's resistance to photo and thermal oxidation (Mosnáček et al., 2003).

Polymerization Catalysts

The compound's derivatives have been studied as catalysts in polymerization processes. For instance, reactions involving certain biphenol derivatives have demonstrated highly efficient activities in the ring-opening polymerization of ε-caprolactone. These reactions are critical for synthesizing poly(ε-caprolactone) chains with very narrow polydispersity indices, indicating the potential for producing high-quality polymers with predictable properties (Hsueh et al., 2002).

Electrochemical Studies

Electrochemical studies involving similar compounds have explored the oxidation mechanisms of substituted phenols in basic methanol. These studies provide insights into the electrochemical transformations and product distributions, which are essential for understanding the electrochemical behavior of phenolic compounds in various chemical environments (Ohmori et al., 1985).

Medicinal Chemistry and Drug Synthesis

In medicinal chemistry, specific intermediates similar to 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone are used in the synthesis of drugs like Vandetanib. These intermediates are crucial for constructing complex drug molecules through multi-step synthesis processes, demonstrating the compound's relevance in pharmaceutical development (Wang et al., 2015).

Spin Interaction Studies

Research involving zinc complexes of Schiff and Mannich bases, related to the compound , contributes to understanding spin interactions in octahedral zinc complexes. These studies are vital for materials science, particularly in magnetic materials and molecular electronics, where spin interactions play a crucial role (Orio et al., 2010).

Propiedades

IUPAC Name |

1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO3S/c1-19(2,3)24-14-15-9-7-8-12-20(15)18(21)13-23-17-11-6-5-10-16(17)22-4/h5-6,10-11,15H,7-9,12-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMMLIXYCDRNGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC1CCCCN1C(=O)COC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(4-acetylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2523545.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2523546.png)

![benzyl rel-(4aS,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate;hydrochloride](/img/structure/B2523550.png)

![3-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2523554.png)

![3-[Methyl(pyridin-4-YL)amino]phenol](/img/structure/B2523556.png)

![(4-butoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2523559.png)

![N-benzyl-N-ethyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2523560.png)

![Methyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride](/img/structure/B2523561.png)

![5-[(3-Acetylphenyl)amino]-5-oxopentanoic acid](/img/structure/B2523562.png)